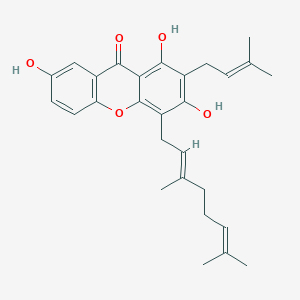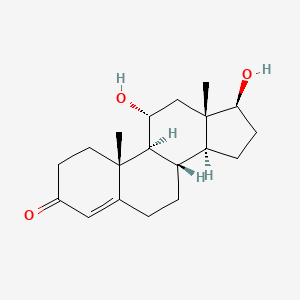
11alpha-Hydroxytestosterone
概要
説明
11alpha-Hydroxytestosterone is a chemical compound . It is a metabolite of testosterone .
Synthesis Analysis
The synthesis of 11alpha-Hydroxytestosterone involves the enzyme 11beta-hydroxylase, which converts adrenosterone and testosterone into 11-ketotestosterone and 11beta-hydroxytestosterone, respectively. This process is crucial in fish for the production of potent androgens required for reproductive functions.Molecular Structure Analysis
The molecular structure of 11alpha-Hydroxytestosterone is characterized by the presence of a hydroxyl group at the 11alpha position, distinguishing it from testosterone. This structural modification significantly alters its biological activity.Chemical Reactions Analysis
The enzyme-mediated conversion of precursors to 11alpha-Hydroxytestosterone involves specific chemical reactions, such as hydroxylation, that are catalyzed by cytochrome P450 enzymes. These reactions are finely regulated and are essential for maintaining the balance of androgens in the body .Physical And Chemical Properties Analysis
The physical properties of 11alpha-Hydroxytestosterone, such as solubility and stability, are influenced by its hydroxyl group. These properties are crucial for its distribution and function within the biological system. Its chemical properties, including its binding affinity to androgen receptors and its enzymatic conversion to other steroid hormones, are key to its function as a potent androgen.科学的研究の応用
Role in Human Gonads
11-Ketotestosterone (11-KT), a novel class of active androgen, is a major androgen produced in human gonads . The production and properties of 11-KT have been studied in detail. Key enzymes involved in the synthesis of 11-KT, such as cytochrome P450 and 11β-hydroxysteroid dehydrogenase types 1 and 2, are found in Leydig cells and theca cells . Leydig cells produce 11-KT, and relatively high levels of plasma 11-KT have been measured in both men and women .
Nonaromatizable Androgen
11-KT does not activate estrogen receptor-mediated transactivation in aromatase-expressed MCF-7 cells, whereas testosterone does following conversion to estrogen . This indicates that 11-KT can potentially serve as a nonaromatizable androgen .
Inhibition of Cell Proliferation
11-KT significantly inhibits cell proliferation when androgen receptor is transfected into MCF-7 cells . This suggests that 11-KT could have potential applications in the treatment of conditions characterized by excessive cell proliferation.
Biochemical Assessment of Hyperandrogenism
Serum testosterone (T) and androstenedione (A4) have traditionally been used for the biochemical assessment of hyperandrogenism . However, recent evidence suggests that 11β-hydroxyandrostenedione (11OHA4) and 11-KT may also be important .
Pre-analytical Sample Stability
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed for the quantitation of total serum T, A4, 17-hydroxyprogesterone (17OHP), 11OHA4, and 11-KT . The method was applied to assess pre-analytical stability, suggesting that samples requiring 11-KT need separating from the cells within 2 hours .
Role in Health and Disease
Research on 11OHA4 since its identification in 1953 has advanced our understanding of its biological role, underscoring its relevance in health and disease .
作用機序
11alpha-Hydroxytestosterone is a fat-soluble compound which can cross the lipid bilayers of cell membranes to enter the cytoplasm of cells . In the cytoplasm, 11alpha-Hydroxytestosterone can bind to an androgen receptor, which then gets transported to the nucleus of the cell to alter protein transcription and translation .
Safety and Hazards
特性
IUPAC Name |
(8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-17,21-22H,3-8,10H2,1-2H3/t13-,14-,15+,16-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDZGFAYWGWSJK-RUOITVIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@H]4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11alpha-Hydroxytestosterone | |
CAS RN |
3066-12-4 | |
| Record name | 11alpha-Hydroxytestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11.ALPHA.-HYDROXYTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFI38P8752 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was 11α,17β-Dihydroxyandrost-4-en-3-one produced in this study, and what was notable about its activity?
A1: 11α,17β-Dihydroxyandrost-4-en-3-one (compound 6 in the study) was produced by incubating 17α-ethyl-17β-hydroxyandrost-4-en-3-one (compound 2) with the fungus Cunninghamella elegans. [] This microbial transformation led to the addition of a hydroxyl group at the 11α position of the steroid structure. Interestingly, this newly formed compound exhibited the most potent tyrosinase inhibitory activity among all the tested compounds, with an IC50 value of 1.72 μM. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



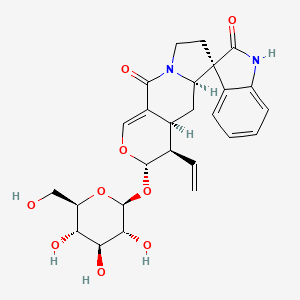
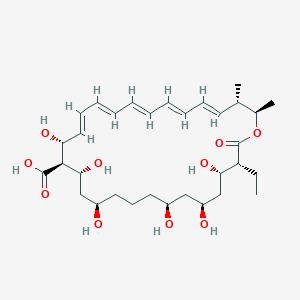

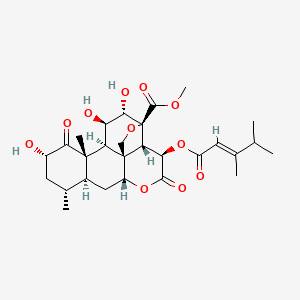

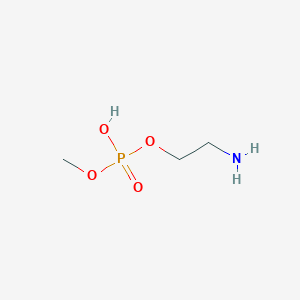

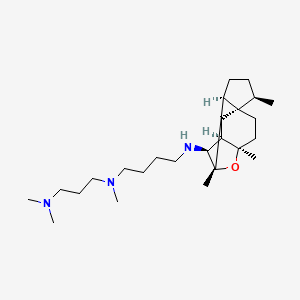
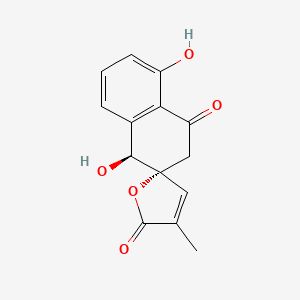


![2-Amino-5-[(1-Methoxy-2-Methylindolizin-3-Yl)carbonyl]benzoic Acid](/img/structure/B1248834.png)

